molecular formula C21H25N7O B2581045 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 1334370-75-0

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B2581045
CAS No.: 1334370-75-0
M. Wt: 391.479
InChI Key: CNCISCFWZRMFAX-UHFFFAOYSA-N
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Description

1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The pyrimidine ring is linked to a piperidine-carboxamide scaffold, which is further functionalized with a 3-methylpyridin-2-yl group.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-14-6-4-8-22-20(14)25-21(29)17-7-5-9-27(12-17)18-11-19(24-13-23-18)28-16(3)10-15(2)26-28/h4,6,8,10-11,13,17H,5,7,9,12H2,1-3H3,(H,22,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCISCFWZRMFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, substituents, and synthesis insights derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (Target Compound) C₂₂H₂₆N₈O 418.5 3,5-Dimethylpyrazole, 3-methylpyridine, piperidine-carboxamide core Pyrimidine-pyrazole-piperidine hybrid; potential kinase interaction via pyridine and pyrazole motifs
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) C₁₉H₁₉F₃N₆O 392.2 Trifluoromethylpyridine, methylimidazole, pyrrole-carboxamide Trifluoromethyl group enhances metabolic stability; NMR-confirmed purity (98.67%)
N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide C₂₀H₂₄N₈O₂ 408.5 2-Furyl, 4-methylpiperazine, pyrimidine-pyrazole core Furyl group introduces π-π stacking potential; piperazine enhances solubility
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Ethyl-methylpyrazole, phenyl-pyrazolopyridine Pyrazolopyridine core with phenyl substitution; lower molecular weight for improved bioavailability

Key Structural and Functional Insights

Pyrimidine vs. Pyridine/Pyrrole Cores :

  • The target compound’s pyrimidine core distinguishes it from analogs like Compound 41 (pyrrole) and N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-... (pyrazolopyridine). Pyrimidines are more rigid and electron-deficient, favoring interactions with ATP-binding pockets in kinases .

Substituent Effects :

  • The trifluoromethyl group in Compound 41 improves metabolic stability and lipophilicity compared to the target compound’s methylpyridine group .
  • The 2-furyl substituent in the analog from may enhance binding via dipole interactions or aromatic stacking, absent in the target compound .

Piperidine vs. Piperazine: The target compound’s piperidine-carboxamide moiety contrasts with the 4-methylpiperazine in the furyl-containing analog.

Synthesis and Purity: Compound 41 was synthesized with a 35% yield and high purity (HPLC: 98.67%), suggesting robust synthetic routes for carboxamide derivatives . No direct synthesis data for the target compound are available in the evidence.

Research Implications and Limitations

  • Structural Diversity : The analogs highlight the importance of substituent variation (e.g., trifluoromethyl, furyl) in tuning pharmacokinetic properties.
  • Data Gaps : Biological activity and binding affinity data for the target compound are absent in the evidence, limiting direct therapeutic comparisons.

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